2',6'-Dichloro-2-hydroxyacetophenone
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Overview
Description
2’,6’-Dichloro-2-hydroxyacetophenone is an organic compound with the molecular formula C8H6Cl2O2. It is a derivative of acetophenone, where two chlorine atoms are substituted at the 2’ and 6’ positions, and a hydroxyl group is attached to the 2 position of the phenyl ring. This compound is known for its applications in various chemical reactions and its utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2’,6’-Dichloro-2-hydroxyacetophenone can be synthesized through several methods. One common method involves the reaction of 2,6-dichlorophenol with acetyl chloride in the presence of a Lewis acid catalyst. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained.
Another method involves the hydrolysis of 8-acetyl-4-methyl-umbelliferone with aqueous sodium hydroxide solution at reflux . This method provides a moderate yield of the desired product.
Industrial Production Methods
In industrial settings, the production of 2’,6’-Dichloro-2-hydroxyacetophenone often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
2’,6’-Dichloro-2-hydroxyacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Formation of quinones or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetophenones with various functional groups.
Scientific Research Applications
2’,6’-Dichloro-2-hydroxyacetophenone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and flavones.
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2’,6’-Dichloro-2-hydroxyacetophenone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
3’,5’-Dichloro-2-hydroxyacetophenone: Similar structure but with chlorine atoms at the 3’ and 5’ positions.
2’,4’-Dihydroxyacetophenone: Contains two hydroxyl groups at the 2’ and 4’ positions.
2-Chloro-3’,4’-dihydroxyacetophenone: Contains a chlorine atom at the 2 position and hydroxyl groups at the 3’ and 4’ positions.
Uniqueness
2’,6’-Dichloro-2-hydroxyacetophenone is unique due to the specific positioning of its chlorine atoms and hydroxyl group, which imparts distinct chemical properties and reactivity. This unique structure makes it valuable in specific synthetic applications and research contexts.
Properties
Molecular Formula |
C8H6Cl2O2 |
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Molecular Weight |
205.03 g/mol |
IUPAC Name |
1-(2,6-dichlorophenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C8H6Cl2O2/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,11H,4H2 |
InChI Key |
FFBWGIPPOPTJSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)CO)Cl |
Origin of Product |
United States |
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